3-bromo-N-(2,5-dimethoxyphenyl)benzamide
Overview
Description
3-bromo-N-(2,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.181 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may act through a free radical mechanism involving the bromine atom
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 3-bromo-N-(2,5-dimethoxyphenyl)benzamide. Benzamide derivatives are known to interact with various biochemical pathways, including those involved in cell signaling, apoptosis, and protein synthesis .
Result of Action
Similar compounds have been shown to induce cellular apoptosis and inhibit certain types of phosphorylation . It’s important to note that these effects are highly dependent on the specific targets and mode of action of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,5-dimethoxyphenyl)benzamide typically involves the bromination of N-(2,5-dimethoxyphenyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
3-bromo-N-(2,5-dimethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dimethoxyphenyl)benzamide
- 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
- 3-bromo-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
3-bromo-N-(2,5-dimethoxyphenyl)benzamide is unique due to the specific positioning of the bromine atom and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-N-(2,5-dimethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBIWXZTWXDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277476 | |
Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313368-16-0 | |
Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313368-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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